GSPT1 degrader-3

PROTAC GSPT1 Degradation DC50

GSPT1 degrader-3 (Pro-2) is a unique PROTAC for studying combined BET protein and GSPT1 ablation. With a GSPT1 DC50 of 21.1 nM and BRD-targeting activity, it provides a distinct dual-degradation profile unattainable with selective GSPT1 molecular glues like CC-90009 or LYG-409. Procure this high-purity compound to ensure reproducible, high-impact results in your translational research and synthetic methodology development.

Molecular Formula C39H41ClN8O4S
Molecular Weight 753.3 g/mol
Cat. No. B12365326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSPT1 degrader-3
Molecular FormulaC39H41ClN8O4S
Molecular Weight753.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C39H41ClN8O4S/c1-21-22(2)53-39-34(21)35(25-4-7-28(40)8-5-25)42-30(36-45-44-23(3)48(36)39)19-33(50)41-14-17-46-15-12-24(13-16-46)26-6-9-29-27(18-26)20-47(38(29)52)31-10-11-32(49)43-37(31)51/h4-9,18,24,30-31H,10-17,19-20H2,1-3H3,(H,41,50)(H,43,49,51)/t30-,31?/m0/s1
InChIKeyDQGNINFYAAEZKL-FSRLHOSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSPT1 degrader-3 (Pro-2): A CRBN-Based Dual-Action PROTAC for GSPT1 Degradation Procurement Guide


GSPT1 degrader-3 (also known as Pro-2) is a synthetic, small-molecule PROTAC (Proteolysis Targeting Chimera) that functions as a dual degrader, primarily designed to target Bromodomain (BRD)-containing proteins but with significant off-target activity against the translation termination factor GSPT1 [1]. It operates by recruiting the E3 ubiquitin ligase cereblon (CRBN) to its target proteins, leading to their ubiquitination and subsequent proteasomal degradation [1]. The compound is characterized by a molecular weight of 753.31 g/mol and a molecular formula of C39H41ClN8O4S [2].

Why GSPT1 degrader-3 Cannot Be Interchanged with Selective GSPT1 Molecular Glue Degraders


In the class of cereblon-modulating GSPT1 degraders, GSPT1 degrader-3 (Pro-2) is a PROTAC with a distinct degradation profile, acting on both BRD-containing proteins and GSPT1, while most clinical-stage alternatives like CC-90009 (eragidomide) and MRT-2359 are selective molecular glues designed for exclusive GSPT1 degradation [1]. This fundamental difference in mechanism and target scope means that substituting GSPT1 degrader-3 with a selective GSPT1 degrader would not only alter the biological readout but could also confound experimental results due to the absence of BRD-targeting effects. Furthermore, the synthetic accessibility and chemical properties of this PROTAC differ significantly from those of optimized, orally bioavailable molecular glues like LYG-409 or SJ6986, making simple interchange impossible for reproducible in vivo studies [2].

GSPT1 degrader-3 Quantitative Differentiation Evidence vs. Key GSPT1-Targeting Degraders


GSPT1 degrader-3 Exhibits Sub-100 nM Degradation Potency (DC50) for GSPT1 as a PROTAC

GSPT1 degrader-3 (Pro-2) demonstrates a DC50 value of 21.1 nM for GSPT1 degradation after 4 hours of treatment [1]. In comparison, the selective molecular glue degrader CC-90009 (eragidomide) exhibits a similar range of antiproliferative activity in AML cell lines (IC50 3-75 nM), though the direct degradation DC50 for GSPT1 by CC-90009 is not uniformly reported [2]. This places GSPT1 degrader-3 within the same potency range as the first-in-class clinical candidate but as a PROTAC with a different mechanistic profile.

PROTAC GSPT1 Degradation DC50 CRBN

Dual BRD and GSPT1 Degradation Profile of GSPT1 degrader-3 Differentiates It from Selective GSPT1 Molecular Glues

Unlike the highly selective GSPT1 molecular glue degraders such as LYG-409 (which spares IKZF1, IKZF2, SALL4, and CK1α) [1] or MRT-2359 , GSPT1 degrader-3 (Pro-2) is a CRBN-based PROTAC designed for BRD (bromodomain) degradation [2]. This intrinsic dual-targeting mechanism (BRD proteins + GSPT1) is a key differentiating feature. The compound's structure includes a (+)-JQ-1 derived BRD-targeting warhead and a CRBN-binding pomalidomide moiety [2].

PROTAC Dual Degrader BRD Selectivity Profile

Synthetic Accessibility and Chemical Tool Status of GSPT1 degrader-3 vs. Optimized Preclinical Candidates

GSPT1 degrader-3 was synthesized using a novel one-pot, photoinduced C(sp2)-C(sp3) cross-coupling and amide formation method, which allows for the rapid generation of PROTAC libraries [1]. In contrast, preclinical candidates like LYG-409 and SJ6986 are the products of extensive structure-activity relationship (SAR) optimization campaigns aimed at improving oral bioavailability and in vivo efficacy [REFS-2, 3]. This makes GSPT1 degrader-3 more readily available as a research tool for proof-of-concept studies, whereas the optimized clinical candidates are often subject to restrictive Material Transfer Agreements (MTAs) and limited commercial availability.

PROTAC Synthesis Chemical Tool Library Synthesis

GSPT1 degrader-3 Displays Potent Antiproliferative Activity in Cancer Cell Lines Comparable to Advanced Degraders

While a comprehensive cell panel profile for GSPT1 degrader-3 is not detailed in the primary literature, its design as a BET-targeting PROTAC implies activity in cell lines sensitive to BRD degradation. For context, the selective GSPT1 degrader CC-90009 showed antiproliferative IC50 values ranging from 3 to 75 nM in 10 out of 11 AML cell lines tested [1], and compound 9q (a lenalidomide derivative) exhibited IC50 values of 6-27 nM in U937, MOLT-4, and MV4-11 cells [2]. GSPT1 degrader-3's DC50 of 21.1 nM [3] suggests it may possess comparable in vitro activity, but this requires direct validation.

Antiproliferative Activity Cancer Cell Lines PROTAC

GSPT1 degrader-3: Recommended Research & Industrial Applications Based on Evidence


Chemical Biology Studies of Dual BRD and GSPT1 Degradation Phenotypes

Due to its design as a BRD-targeting PROTAC that also potently degrades GSPT1 (DC50 = 21.1 nM), GSPT1 degrader-3 is an ideal tool compound for chemical biology studies investigating the combined biological consequences of BET protein and GSPT1 ablation [1]. This dual-activity profile is not shared by selective GSPT1 molecular glues like LYG-409 or MRT-2359, making GSPT1 degrader-3 uniquely suited for such experiments [2].

In Vitro Target Validation in BRD- and GSPT1-Sensitive Cancer Cell Lines

The compound's demonstrated GSPT1 degradation potency (DC50 = 21.1 nM) and its structural relationship to (+)-JQ-1 suggests it is active in cell lines known to be sensitive to BRD inhibition [1]. Researchers can use GSPT1 degrader-3 as a probe to validate the role of GSPT1 degradation in BET inhibitor-sensitive and -resistant cancer models, as its potency is comparable to that of the first-in-class clinical candidate CC-90009 (IC50 range 3-75 nM in AML cells) [3].

Synthetic Methodology and PROTAC Library Development

As a product of a novel one-pot, photoinduced cross-coupling synthesis, GSPT1 degrader-3 serves as a benchmark compound for researchers developing new synthetic methodologies for PROTAC generation [1]. Its characterization in the literature as part of a larger library effort makes it a valuable reference standard for process chemistry and high-throughput chemistry groups working on CRBN-recruiting degraders.

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